REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][CH:20](Cl)Cl>CC(C)=O>[OH:10][C:9]1[CH:8]=[C:7]([O:11][CH2:18][O:19][CH3:20])[CH:6]=[CH:5][C:4]=1[C:2](=[O:3])[CH3:1] |f:1.2.3|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
1.62 mL
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Type
|
reactant
|
Smiles
|
COC(Cl)Cl
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Type
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CUSTOM
|
Details
|
was stirred for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 24 h
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
Solvent was evaporated under reduced pressure and water (25 mL)
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Type
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ADDITION
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Details
|
was added
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with chloroform (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with 20% ethyl acetate in hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)OCOC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |